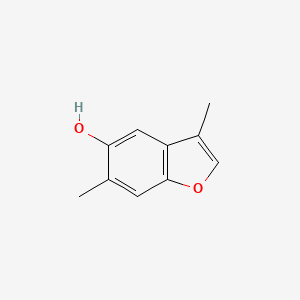![molecular formula C10H10O B13814418 Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carbaldehyde CAS No. 55054-13-2](/img/structure/B13814418.png)
Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxaldehyde(9ci) is a unique and complex organic compound characterized by its intricate structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxaldehyde(9ci) typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the pentacyclic structure, followed by functionalization to introduce the carboxaldehyde group. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxaldehyde(9ci) undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxaldehyde group to primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxaldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxaldehyde(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a probe for studying biological systems.
Mécanisme D'action
The mechanism by which Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxaldehyde(9ci) exerts its effects involves its ability to interact with specific molecular targets. The compound’s rigid structure allows it to fit into certain binding sites, influencing molecular pathways and reactions. These interactions can affect various biological and chemical processes, making it a valuable tool in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylic acid
- Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carbaldehyde
Uniqueness
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxaldehyde(9ci) stands out due to its specific functional group (carboxaldehyde) and its stability. This makes it particularly useful in applications where a stable yet reactive compound is required.
Propriétés
Numéro CAS |
55054-13-2 |
|---|---|
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
pentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carbaldehyde |
InChI |
InChI=1S/C10H10O/c11-2-10-7-4-1-3-5(7)9(10)6(3)8(4)10/h2-9H,1H2 |
Clé InChI |
KBQQUSKGZZYAJK-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3C4C1C5C2C3C45C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


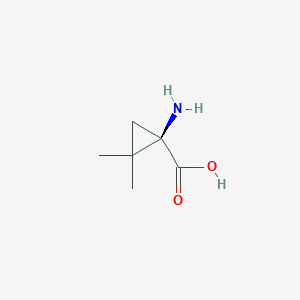
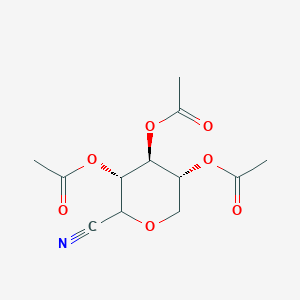

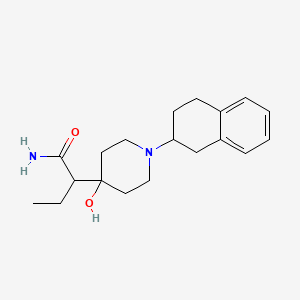
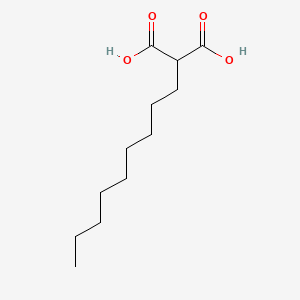
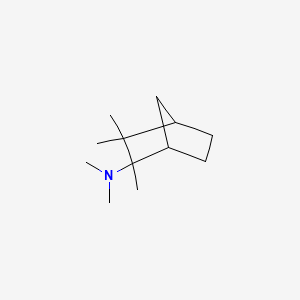
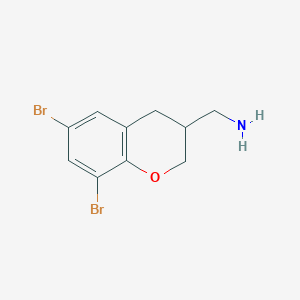

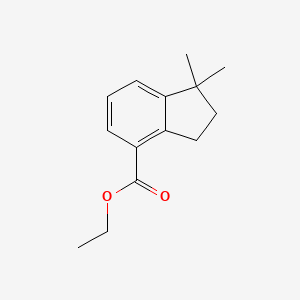

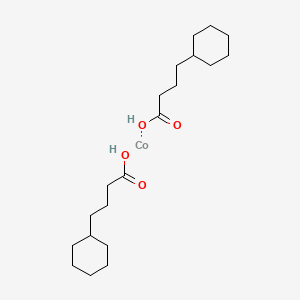
![N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride](/img/structure/B13814401.png)
![1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine](/img/structure/B13814403.png)
